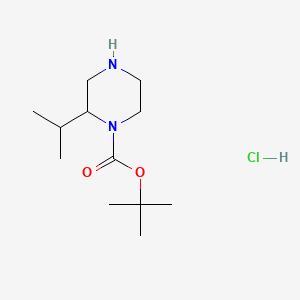

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

説明

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride (CAS: 955979-06-3) is a chiral piperazine derivative widely used in pharmaceutical synthesis as a key intermediate. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol . The compound is characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and an isopropyl substituent at the 2-position, with a hydrochloride counterion enhancing its stability and solubility. It is typically available at 95% purity and is priced at USD 188 per 1g .

Piperazine derivatives like this are critical in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties. This compound’s structural features make it a valuable precursor for ligands targeting central nervous system (CNS) receptors or enzymes requiring rigid, branched alkyl motifs .

特性

IUPAC Name |

tert-butyl 2-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMLVIGGJLCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662691 | |

| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203011-26-0 | |

| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves the following steps:

Formation of tert-Butyl 2-isopropylpiperazine-1-carboxylate: This is achieved by reacting tert-butyl chloroformate with 2-isopropylpiperazine in the presence of a base such as triethylamine.

Conversion to Hydrochloride Salt: The tert-butyl 2-isopropylpiperazine-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Stereochemical Variations

- Substituent Position and Branching: The target compound’s 2-isopropyl group provides greater steric hindrance compared to linear alkyl chains (e.g., 2-propyl in 1212252-88-4).

- Chirality: Unlike non-chiral derivatives (e.g., tert-Butyl 4-methylpiperazine-1-carboxylate), the (R)-configuration in the target compound is critical for enantioselective synthesis of active pharmaceutical ingredients (APIs) .

Physicochemical Properties

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs (e.g., 1212252-88-4). However, bulkier substituents like 2-tert-butyl (1381947-73-4) reduce solubility due to increased hydrophobicity .

- Molecular Weight : Derivatives with larger substituents (e.g., isobutyl in 1217482-29-5) exhibit higher molecular weights (~278 g/mol), which may impact permeability across biological membranes .

Commercial Viability

- Cost : The target compound is significantly more cost-effective (USD 188/g) than analogs like (R)-1-Boc-2-isobutylpiperazine HCl (USD 548/g), likely due to streamlined synthesis or higher demand .

生物活性

tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 955979-06-3, features a unique piperazine ring structure that may influence its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 250.77 g/mol. The compound consists of a piperazine ring substituted with both tert-butyl and isopropyl groups, contributing to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties often exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives are known to interact with serotonin receptors, influencing mood regulation.

- Antimicrobial Activity : Some studies suggest that piperazine-based compounds can enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps in bacteria.

- Neuroprotective Properties : There is evidence that certain piperazine derivatives may offer neuroprotective effects through modulation of neurotransmitter systems.

1. Interaction Studies

A study focused on the interaction of piperazine derivatives with neurotransmitter receptors highlighted the importance of structural modifications in enhancing binding affinity. For this compound, computational docking studies suggested favorable interactions with serotonin and dopamine receptors, indicating potential antidepressant activity .

2. Antimicrobial Potentiation

Research on pyridylpiperazine-based compounds demonstrated their ability to potentiate the activity of antibiotics against multidrug-resistant bacteria. Although this compound was not directly tested, its structural similarities to effective compounds suggest it may also enhance antibiotic efficacy by inhibiting bacterial efflux pumps .

3. Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, making them suitable candidates for further development .

Data Table: Comparison of Piperazine Derivatives

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| tert-Butyl 2-isopropylpiperazine-1-carboxylate HCl | 955979-06-3 | Potential antidepressant and antimicrobial | Structural analogs show promise |

| Pyridylpiperazine-based inhibitors | Various | Antibiotic potentiation | Effective against MDR bacteria |

| (R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | Neuroprotective effects | Similar receptor interactions |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-isopropylpiperazine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions with functional group protection (e.g., tert-butyloxycarbonyl (Boc) groups) and controlled reaction parameters. Key conditions include:

- Solvents : Dichloromethane (DCM) or ethyl acetate for intermediate steps .

- Temperature : Ranges from 10–65°C, adjusted to stabilize intermediates and avoid side reactions .

- Workup : Acidic conditions (e.g., HCl) to isolate the hydrochloride salt, enhancing solubility and stability .

Q. Which purification methods are effective for isolating high-purity tert-butyl 2-isopropylpiperazine-1-carboxylate hydrochloride?

- Column Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) are standard for intermediate purification .

- Recrystallization : Polar solvents like methanol or acetonitrile can yield crystalline hydrochloride salts .

- Analytical Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity ≥95% .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the Boc group .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of sensitive intermediates .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound in medicinal chemistry?

- Biological Targets : The piperazine core interacts with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions. The isopropyl and Boc groups modulate steric and electronic properties, affecting binding affinity .

- Kinetic Studies : Use NMR or IR spectroscopy to track reaction progress (e.g., Boc deprotection with trifluoroacetic acid) and quantify intermediates .

Q. How can structural ambiguities in derivatives of this compound be resolved?

- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination. For example, derivatives with chlorosulfonyl or bromobenzyl groups have been structurally validated using this method .

- Spectral Analysis : Assign stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial substituents) and compare with computed spectra .

Q. How can contradictory data in synthesis yields or reaction pathways be addressed?

- Case Study : Discrepancies in Boc protection efficiency may arise from solvent polarity or trace moisture. Systematic DOE (Design of Experiments) can optimize variables like solvent choice (DCM vs. THF) or drying agents (molecular sieves) .

- Validation : Cross-check purity via LC-MS and elemental analysis to rule out byproduct interference .

Methodological Guidelines

- Synthetic Reproducibility : Document reaction parameters (e.g., exact temperature ramps, solvent batches) to mitigate variability .

- Safety Protocols : Use fume hoods and PPE when handling hazardous intermediates (e.g., chlorosulfonyl derivatives) .

- Data Reporting : Include crystallographic data (CCDC numbers), spectral peaks, and HPLC retention times for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。